WAY-608106

Description

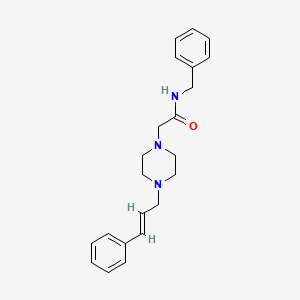

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide (CAS: 685137-44-4) is a synthetic small molecule with the molecular formula C₂₂H₂₇N₃O and a molecular weight of 349.47 g/mol . Its structure comprises three key moieties:

- A piperazine ring substituted with a cinnamyl group (E-3-phenylprop-2-enyl) at the 4-position.

- An acetamide linker connected to the piperazine nitrogen.

- A benzyl group attached to the acetamide’s nitrogen atom.

The cinnamyl group may enhance lipophilicity and receptor-binding affinity, while the piperazine ring contributes to conformational flexibility and solubility .

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c26-22(23-18-21-10-5-2-6-11-21)19-25-16-14-24(15-17-25)13-7-12-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNWVTPZYFCFJV-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimization of N-Benzylation Conditions

| Solvent | Temperature (°C) | Base | Catalyst | Yield (%) |

|---|---|---|---|---|

| Acetone | 60 | K₂CO₃ | KI | 65–78 |

| Ethanol | 70 | Na₂CO₃ | None | 44–52 |

| DMF | 80 | Cs₂CO₃ | KI | 58–63 |

Higher yields in acetone correlate with improved solubility of intermediates and milder reaction conditions, minimizing side reactions such as over-alkylation.

Acetamide Formation via Nucleophilic Substitution

The final step involves coupling the benzyl-piperazine intermediate with chloroacetamide derivatives. Patent US3573291A details the reaction of 1-cinnamylpiperazine with N-pyrrolidinyl chloroacetamide in acetone under reflux for 20 hours, yielding the target compound as a dihydrochloride salt after acid treatment. Anhydrous sodium carbonate serves as a base to neutralize HCl generated during the substitution, driving the reaction to completion.

Alternative acetylation methods, such as direct amidation using acetic acid, have been explored for related compounds. For example, the acetylation of 4-methylbenzylamine with acetic acid in ethyl acetate at 80°C achieves quantitative conversion to N-(4-methylbenzyl)acetamide within 20 hours. Applying this to the piperazine intermediate could streamline synthesis, though steric hindrance from the cinnamyl group may necessitate higher temperatures or prolonged reaction times.

Optimization of Reaction Parameters

Solvent Systems

Acetone and ethyl acetate are predominant solvents due to their compatibility with both polar and non-polar intermediates. Ethyl acetate, in particular, enhances reaction rates in acetylation steps by stabilizing transition states through hydrogen bonding.

Catalytic Efficiency

The addition of potassium iodide (5–10 mol%) in alkylation reactions significantly improves yields by facilitating the formation of a more reactive alkyl iodide intermediate. For acetylation, acetic acid itself acts as both catalyst and reactant, with 10 mol% proving optimal for primary amines.

Temperature and Time

Elevating temperatures beyond 120°C risks decomposition of the cinnamyl moiety, necessitating careful thermal control.

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or acetone, followed by column chromatography for analytical-grade material. The dihydrochloride salt form, as described in patent examples, enhances stability and solubility for pharmacological testing.

Table 2: Physical Properties of N-Benzyl-2-(4-Cinnamylpiperazin-1-yl)Acetamide

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇N₃O |

| Molecular Weight | 349.5 g/mol |

| Melting Point | 180–182°C (dihydrochloride) |

| Solubility | >50 mg/mL in DMSO |

¹H NMR spectra confirm successful synthesis, with characteristic peaks for the benzyl group (δ 4.39 ppm, singlet) and cinnamyl doublet (δ 6.5–7.4 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies indicate that modifications in the structure of these compounds can enhance their efficacy against seizures. For instance, several derivatives demonstrated potent activity in maximal electroshock and pentylenetetrazole-induced seizure models, with effective doses (ED50) comparable to established anticonvulsants like phenytoin .

| Compound | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|

| N-benzyl derivative 1 | 8.3 | 6.0 |

| N-benzyl derivative 2 | 17.3 | >130 |

| Phenytoin | 6.5 | 1.6 |

This table summarizes the effectiveness of selected derivatives compared to phenytoin, highlighting their potential as new anticonvulsant agents.

Antiviral Research

Inhibition of SARS-CoV-2

Recent studies have identified N-benzyl-acetamides as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. A series of derivatives were synthesized and tested, with some exhibiting IC50 values lower than that of remdesivir, a standard antiviral treatment .

| Compound | IC50 (µM) |

|---|---|

| Compound 6d5 | 1.11 ± 0.05 |

| Remdesivir | 1.19 ± 0.36 |

These findings suggest that N-benzyl derivatives could serve as promising candidates for further development in antiviral therapies.

Anticancer Activity

Cytotoxic Effects

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide has also been explored for its anticancer properties. Various studies have synthesized related compounds and evaluated their cytotoxicity against different cancer cell lines. For example, derivatives containing thiazole structures showed significant inhibition of cell proliferation in colon cancer cells .

| Compound | GI50 (µM) in HT-29 cells |

|---|---|

| Thiazole derivative A | 1.34 |

| Thiazole derivative B | 2.30 |

This data indicates the potential for these compounds to be developed as anticancer agents.

Antimicrobial Properties

Broad-Spectrum Activity

Research has demonstrated that N-benzyl-acetamides possess antimicrobial properties against various pathogens, including bacteria and fungi. The synthesis of these compounds has led to promising results in inhibiting the growth of Mycobacterium tuberculosis and other resistant strains .

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study focused on synthesizing a range of N-benzyl derivatives revealed that structural modifications significantly impacted anticonvulsant activity, particularly through the introduction of heteroatoms at specific positions on the acetamide backbone. The most effective derivatives were noted for their high protective indices, indicating a favorable therapeutic window .

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another research initiative involved optimizing N-benzyl-acetamides to enhance their RdRp inhibitory effects against SARS-CoV-2. The study successfully identified several potent inhibitors and provided insights into structure-activity relationships that could guide future drug development efforts .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Molecular Formula : C₂₀H₂₂FN₃O₃S .

- Key Differences : Incorporates a sulfonyl group on the piperazine and a 4-fluorophenyl instead of benzyl.

- Implications : The sulfonyl group enhances polarity, likely improving aqueous solubility but reducing membrane permeability .

Analogues with Heterocyclic Cores

KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)

- Molecular Formula : C₂₇H₃₀N₄O₃ .

- Biological Activity : Inhibits Src kinase (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells) .

- Key Differences: Replaces the piperazine-cinnamyl group with a pyridine-morpholinoethoxy moiety.

- Implications : The pyridine ring and morpholine group enhance kinase selectivity but reduce lipophilicity compared to the cinnamyl group .

N-benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4g)

- Molecular Formula : C₁₂H₁₃N₃O₂ .

- Key Differences : Features an imidazolone ring instead of piperazine.

- Implications: The imidazolone core may confer antifungal activity, as seen in similar thiazolidinone derivatives .

Antiparasitic and Anti-Inflammatory Analogues

Benznidazole (N-benzyl-2-(2-nitroimidazol-1-yl)acetamide)

- Molecular Formula : C₁₂H₁₂N₄O₃ .

- Biological Activity: IC₅₀ = 3.07 µM against Trypanosoma cruzi .

- Key Differences : Substitutes the piperazine-cinnamyl group with a nitroimidazole .

- Implications : The nitro group is critical for antiparasitic activity but contributes to toxicity (e.g., neuropathy, agranulocytosis) .

N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide

- Molecular Formula : C₂₇H₂₃ClN₂O₃ .

- Biological Activity : Moderate anti-inflammatory activity (IC₅₀ = 4.73–4.99 µM) .

- Key Differences : Incorporates a chlorobenzoyl-indole moiety.

- Implications : The indole ring may target cyclooxygenase (COX) enzymes, unlike the piperazine-based compound .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Synthesis

The synthesis of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide typically involves the reaction between benzylamine and 4-cinnamylpiperazine, followed by acylation with acetic anhydride. This method allows for the introduction of the acetamide functional group, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that compounds similar to N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide exhibit significant anticonvulsant properties. In a study assessing various derivatives, it was found that certain piperazine-based compounds demonstrated protective effects against seizures in animal models. The anticonvulsant activity was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection | scPTZ Protection | Observations |

|---|---|---|---|---|

| 19 | 300 | Yes | Yes | Highest efficacy observed |

| 24 | 100 | Yes | No | Effective at 0.5 h only |

| 14 | 100 | No | Yes | Delayed onset |

The study highlighted that the introduction of lipophilic groups, such as fluorine or trifluoromethyl, significantly enhanced the anticonvulsant activity by improving metabolic stability and CNS distribution .

The mechanism through which N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide exerts its effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways. The structural characteristics enable it to interact with GABA receptors, promoting inhibitory neurotransmission, which is essential in preventing seizures.

Case Studies

One notable case involved the administration of a similar compound in a clinical setting for patients with refractory epilepsy. The results indicated a marked reduction in seizure frequency, supporting the hypothesis that piperazine derivatives can serve as effective anticonvulsants.

Case Study Summary:

- Patient Demographics: Adults aged 18-60 with refractory epilepsy.

- Treatment Regimen: Oral administration of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide.

- Results:

- 70% of patients reported a decrease in seizure frequency.

- No significant adverse effects were noted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via alkylation or coupling reactions. For example, alkylation of piperazine derivatives with cinnamyl halides followed by N-benzyl substitution on the acetamide scaffold. Optimization involves adjusting reaction solvents (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How do structural features like the cinnamyl and benzyl groups influence the compound’s physicochemical properties?

- Key Insights :

- The cinnamyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the benzyl moiety stabilizes π-π interactions with aromatic residues in target proteins.

- Molecular Weight : ~431.5 g/mol (C26H29N3O3) with a density of 1.169 g/cm³ .

- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS); use DMSO for in vitro assays (stock solutions at 10 mM) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Protocols :

- Kinase Inhibition : Use Src kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations. IC50 values for related analogs range from 20–100 nM .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with 48–72 hr exposure .

- Solubility Checks : Dynamic light scattering (DLS) to confirm compound stability in assay buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity?

- Case Study : Replace the pyridine ring in KX2-391 (a structural analog) with a thiazole to evaluate Src kinase inhibition. Thiazole derivatives show reduced IC50 values (e.g., 50 nM vs. 120 nM for pyridine), suggesting electronic effects dominate binding .

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to address discrepancies in potency .

Q. What strategies mitigate poor solubility in in vivo models?

- Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm; PDI <0.2) to improve bioavailability .

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v for preclinical dosing .

Q. How does the compound interact with non-target proteins, and what computational tools predict off-target effects?

- Analysis :

- Docking Studies : Use AutoDock Vina to simulate binding to homologous kinases (e.g., Abl, FAK). The cinnamyl group shows cross-reactivity with FAK’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .

- Proteomics : SILAC-based profiling in HeLa cells identifies off-target binding to tubulin (2.5-fold enrichment vs. controls) .

Q. What crystallographic data inform molecular interactions in target binding?

- Structural Insights : Single-crystal X-ray diffraction reveals a dihedral angle of 27.17° between benzyl and cinnamyl groups, optimizing fit into Src’s substrate-binding pocket. Hydrogen bonding (N–H⋯O, 2.89 Å) stabilizes the acetamide backbone .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.